molecular formula C12H10BrNO B069450 (5-Bromopyridin-2-yl)(phenyl)methanol CAS No. 181647-50-7

(5-Bromopyridin-2-yl)(phenyl)methanol

Cat. No.: B069450
CAS No.: 181647-50-7
M. Wt: 264.12 g/mol
InChI Key: RSSXJOWWDMIIAJ-UHFFFAOYSA-N
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Description

(5-Bromopyridin-2-yl)(phenyl)methanol is an organic compound with the molecular formula C12H10BrNO It is a derivative of pyridine and phenylmethanol, characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a phenyl group attached to the methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-2-yl)(phenyl)methanol typically involves the reaction of 5-bromopyridine-2-carbaldehyde with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Reagents: 5-bromopyridine-2-carbaldehyde, phenylmagnesium bromide, water for hydrolysis

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to handle large volumes of reagents and products.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-2-yl)(phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or aldehyde

    Reduction: Reduction of the bromine atom to a hydrogen atom

    Substitution: Nucleophilic substitution reactions at the bromine atom

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) under basic conditions

Major Products Formed

    Oxidation: Formation of 5-bromopyridine-2-carboxaldehyde or 5-bromopyridine-2-carboxylic acid

    Reduction: Formation of (5-Hydroxypyridin-2-yl)(phenyl)methanol

    Substitution: Formation of 5-substituted pyridine derivatives

Scientific Research Applications

(5-Bromopyridin-2-yl)(phenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (5-Bromopyridin-2-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and phenyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromopyridin-2-yl)methanol: Lacks the phenyl group, making it less hydrophobic and potentially less active in certain biological assays

    (5-Chloropyridin-2-yl)(phenyl)methanol: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological properties

    (5-Bromopyridin-2-yl)(4-methylphenyl)methanol: Contains a methyl group on the phenyl ring, potentially affecting its steric and electronic properties

Uniqueness

(5-Bromopyridin-2-yl)(phenyl)methanol is unique due to the presence of both a bromine atom and a phenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry.

Properties

IUPAC Name

(5-bromopyridin-2-yl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-10-6-7-11(14-8-10)12(15)9-4-2-1-3-5-9/h1-8,12,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSXJOWWDMIIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442189
Record name (5-bromopyridin-2-yl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181647-50-7
Record name (5-bromopyridin-2-yl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,5 dibromopyridine (15.0 g, 63.3 mmol) was added to toluene (450 ml) and it was cooled at −70° C. BuLi (1.6 M in hexanes)(41 ml, 66.5 mmol, 1.05 eg) was added dropwise over 1 hour, then reaction mixture was stirred at −70° C. for another hour. Benzaldehyde (7.4 g, 69.6 mmol, 1.1 eg) dissolved in toluene (5 mL) was added slowly. The mixture was stirred at −70° C. for 30 min., then warmed to 0° C. Quenched with Sat NH4Cl (200 mL) and phases partitioned. Aqueous phase was extracted with EtOAc (100 mL) and combined organic washed with brine, dried, evaporated. Residue was chromatographed with 15% EtOAc/hexane to yield the title compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
41 mL
Type
reactant
Reaction Step Two
Quantity
7.4 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

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